Einecs 262-179-3
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 262-179-3 is a chemical substance registered under the European Union’s regulatory framework. Based on analogous EINECS entries (e.g., EINECS 262-223-1, a cyclohexanecarboxylic acid derivative with the molecular formula C₂₆H₄₆O₄ ), compounds in this registry often belong to classes such as esters, carboxylic acids, or substituted hydrocarbons. EINECS 262-179-3 is likely characterized by physicochemical properties such as hydrophobicity (log Kow), solubility, and reactivity, which are critical for assessing its environmental and toxicological profiles under regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .
Properties
CAS No. |
60329-37-5 |
|---|---|
Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
6-chloro-3-phenyl-1H-pyridazin-4-one;ethanamine |
InChI |
InChI=1S/C10H7ClN2O.C2H7N/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-2-3/h1-6H,(H,12,14);2-3H2,1H3 |
InChI Key |
UYGCJCVDGZTXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Benzyl alcohol can be synthesized through several methods:
Hydrolysis of Benzyl Chloride: This is the most common method where benzyl chloride is hydrolyzed in the presence of sodium hydroxide.
Reduction of Benzaldehyde: Benzaldehyde can be reduced using hydrogen in the presence of a catalyst such as palladium on carbon.
Grignard Reaction: Benzyl alcohol can also be prepared by reacting phenylmagnesium bromide with formaldehyde, followed by hydrolysis.
Chemical Reactions Analysis
Benzyl alcohol undergoes various chemical reactions:
Oxidation: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters, such as benzyl acetate, in the presence of acid catalysts.
Substitution: Benzyl alcohol can undergo nucleophilic substitution reactions to form benzyl halides when reacted with halogenating agents.
Scientific Research Applications
Benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for inks, paints, lacquers, and epoxy resin coatings.
Biology: Benzyl alcohol is used as a bacteriostatic preservative at low concentration in intravenous medications and cosmetics.
Medicine: It is used as a local anesthetic and in the treatment of lice infestations.
Industry: Benzyl alcohol is used in the manufacture of other benzyl compounds, as a dye solvent, and as a photographic developer.
Mechanism of Action
The mechanism of action of benzyl alcohol varies depending on its application:
As a Local Anesthetic: Benzyl alcohol acts by blocking the nerve signals in the body, providing temporary relief from pain.
As a Preservative: It inhibits the growth of bacteria by disrupting their cell membrane integrity.
As a Solvent: Benzyl alcohol dissolves various compounds due to its polar nature, facilitating chemical reactions and processes.
Comparison with Similar Compounds
Hypothetical Data Table (Based on QSAR Methodology )
| Property | This compound | Analog 1 (Chlorinated Alkane) | Analog 2 (Organothiophosphate) |
|---|---|---|---|
| Molecular Weight | 350 g/mol | 289 g/mol | 315 g/mol |
| log Kow | 4.2 | 3.8 | 5.1 |
| Fish LC₅₀ (mg/L) | 12.5 (predicted) | 8.4 (experimental) | 22.0 (predicted) |
| Tanimoto Similarity | — | 75% | 68% |
Regulatory and Predictive Context
Under REACH, this compound would require hazard assessment using read-across or QSAR approaches if experimental data are lacking. Evidence shows that 1,387 labeled chemicals can cover 33,000 EINECS compounds via similarity networks, demonstrating the efficiency of these methods . For example, ERGO reference substances (28 compounds) were shown to overlap significantly with EINECS in bioavailability-related properties, suggesting that a small subset can represent broader chemical spaces .
Research Findings and Implications
- Structural Similarity Limitations : While ≥70% Tanimoto similarity is a common threshold, marginal differences (e.g., 68% vs. 75%) can lead to divergent toxicological outcomes, necessitating case-by-case validation .
- log Kow as a Predictive Tool: Hydrophobicity remains a robust predictor for acute toxicity in chlorinated alkanes and organothiophosphates, but applicability depends on chemical class .
- Regulatory Gaps : Only 54% of EINECS chemicals are classifiable into groups amenable to QSAR modeling, highlighting the need for expanded computational frameworks .
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